molecular formula C21H17BrN2O4 B303229 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303229
M. Wt: 441.3 g/mol
InChI Key: UFNPXDAHUFVUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione, also known as BRD7389, is a small molecule that has gained attention in the scientific community due to its potential in drug discovery and development. In

Mechanism of Action

BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which bind to acetylated histones and regulate gene expression. BRD4 is often overexpressed in cancer cells, and its inhibition has been shown to have anti-tumor effects. 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione binds to the bromodomain of BRD4, preventing it from binding to acetylated histones and inhibiting its activity. This leads to the downregulation of genes involved in cell proliferation and survival, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the Tat protein, a key regulator of viral gene expression. It has also been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a critical role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is its specificity for BRD4, which reduces the risk of off-target effects. However, its low yield and purity can make it challenging to work with in lab experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several potential future directions for research on 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione. One area of focus could be the development of more efficient synthesis methods to improve yield and purity. Another area of focus could be the identification of biomarkers that can predict response to 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in cancer patients. Additionally, further studies could explore the potential of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies to improve treatment outcomes. Finally, more research is needed to fully understand the mechanism of action of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione and its potential applications in other disease areas.

Synthesis Methods

The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves several steps, starting with the preparation of 4-bromo-2-nitrophenol. This is then reacted with 2-amino-3-methylbutanol to form a benzoxazine intermediate, which is then reacted with phthalic anhydride to form the final product. The yield of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione is around 20%, and the purity can be improved through recrystallization.

Scientific Research Applications

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione has been primarily studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of bromodomain-containing protein 4 (BRD4), a protein that plays a critical role in the regulation of gene expression and is often overexpressed in cancer cells. By inhibiting BRD4, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione can disrupt the growth and survival of cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C21H17BrN2O4

Molecular Weight

441.3 g/mol

IUPAC Name

5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C21H17BrN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-15(14)20(24)26)18-23-17-6-4-13(22)10-16(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3

InChI Key

UFNPXDAHUFVUKK-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.